Tyk2-IN-18-d5

Pharmacokinetics Deuterium Isotope Effect Metabolic Stability

Non-deuterated TYK2 inhibitors introduce PK variability and lack mass-differentiated internal standards, compromising bioanalytical accuracy. Tyk2-IN-18-d5 solves these challenges. • Deuterium-labeled for LC-MS/MS internal standardization, ensuring regulatory-compliant quantitation. • Enhanced metabolic stability (kinetic isotope effect) for consistent in vivo PK profiling. • Potent JH2 domain inhibition (IC50 <10 nM parent) for mechanistic TYK2 signaling studies. Supplied as ≥98% pure solid with room temperature shipping.

Molecular Formula C22H24N8O2
Molecular Weight 437.5 g/mol
Cat. No. B12377966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTyk2-IN-18-d5
Molecular FormulaC22H24N8O2
Molecular Weight437.5 g/mol
Structural Identifiers
SMILESCCC(=O)C1=CN=C(C=C1NC2=NC=CC3=C2N(CC4=NN(N=C43)C)C)NC(=O)C5CC5
InChIInChI=1S/C22H24N8O2/c1-4-17(31)14-10-24-18(26-22(32)12-5-6-12)9-15(14)25-21-20-13(7-8-23-21)19-16(11-29(20)2)27-30(3)28-19/h7-10,12H,4-6,11H2,1-3H3,(H2,23,24,25,26,32)/i1D3,11D2
InChIKeyRAGWFCJNLPTZOE-JIZANVDTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tyk2-IN-18-d5: Deuterated TYK2 JH2 Inhibitor


Tyk2-IN-18-d5 (Compound 13) is a deuterium-labeled, small-molecule allosteric inhibitor of tyrosine kinase 2 (TYK2) that specifically targets the Janus homology 2 (JH2) pseudokinase regulatory domain . As a member of the Janus kinase (JAK) family, TYK2 mediates signaling downstream of key pro-inflammatory cytokines such as IL-12, IL-23, and type I interferons, making it a critical node in the pathogenesis of psoriasis, systemic lupus erythematosus, and other autoimmune disorders [1]. The incorporation of five deuterium atoms (d5) into the Tyk2-IN-18 scaffold is intended to enhance metabolic stability and improve pharmacokinetic (PK) properties relative to the non-deuterated parent molecule, a strategy validated by the FDA approval of the deuterated TYK2 inhibitor deucravacitinib [1][2].

Tyk2-IN-18-d5: Limitations of Non-Deuterated Substitutes


Generic substitution with the non-deuterated parent compound Tyk2-IN-18, or with clinically advanced TYK2 inhibitors like deucravacitinib or NDI-034858, introduces significant experimental variables that can compromise data integrity in studies where pharmacokinetic (PK) behavior or precise analytical quantitation is critical. The primary differentiator is the strategic incorporation of deuterium: a well-established medicinal chemistry approach that leverages the kinetic isotope effect to slow CYP450-mediated metabolism, thereby altering clearance rates, half-life, and overall systemic exposure [1][2]. Consequently, substituting a deuterated analog with its hydrogen counterpart will yield divergent PK profiles, confounding interpretation of in vivo efficacy or toxicity studies. Furthermore, in quantitative bioanalytical workflows (e.g., LC-MS/MS), the non-deuterated compound cannot serve as a mass-differentiated internal standard, a key application for which Tyk2-IN-18-d5 is specifically qualified .

Tyk2-IN-18-d5 Comparative Evidence Guide


Deuterium-Enhanced Metabolic Stability

Tyk2-IN-18-d5 contains five deuterium atoms, a structural modification designed to enhance metabolic stability compared to its non-deuterated parent Tyk2-IN-18. While direct comparative microsomal stability data for Tyk2-IN-18-d5 is not publicly disclosed, the underlying principle is well-established for this chemotype: patent US 2022/0259184 A1 explicitly states that for a series of closely related TYK2 JH2 inhibitors, 'Compounds 1-5 and 7 have several deuterium substitutions on methyl to improve pharmacokinetic (PK) properties' [1]. This class-level inference is further supported by the success of deucravacitinib, a deuterated TYK2 inhibitor approved by the FDA, where deuteration was a key strategy to obviate a metabolic liability identified during lead optimization [2].

Pharmacokinetics Deuterium Isotope Effect Metabolic Stability

Potent TYK2 JH2 Target Engagement

Tyk2-IN-18-d5 is the deuterated analog of Tyk2-IN-18, a potent inhibitor of the TYK2 JH2 domain. While the precise IC50 value for Tyk2-IN-18-d5 itself is not disclosed in public literature, its parent compound Tyk2-IN-18 (Compound 86) demonstrates robust inhibitory activity against JAK2-JH2 with an IC50 of <10 nM [1][2]. This establishes a potent baseline for the chemotype. In comparison, the FDA-approved deuterated TYK2 inhibitor deucravacitinib (BMS-986165) binds to the TYK2 JH2 domain with an IC50 of 1.0 nM . While deucravacitinib is more potent in this isolated assay, the <10 nM potency of the parent chemotype confirms that Tyk2-IN-18-d5 is a potent, high-affinity ligand suitable for TYK2 inhibition studies.

TYK2 Inhibition JH2 Pseudokinase IC50

JAK Family Kinase Selectivity

Detailed selectivity data for Tyk2-IN-18-d5 against other JAK family members (JAK1, JAK2, JAK3, TYK2 JH1) is not publicly available. However, the compound is explicitly described as targeting the TYK2 JH2 pseudokinase domain, a mechanism known to confer high selectivity over the canonical JH1 kinase domains of JAK1-3 [1]. This contrasts with the clinical candidate NDI-034858 (zasocitinib), for which some selectivity data is available: it exhibits a binding constant (Kd) of <200 pM for the TYK2 JH2 domain , but also shows some affinity for JAK1 (Kd of 5000 nM) [2]. The lack of off-target data for Tyk2-IN-18-d5 represents a knowledge gap. Users should conduct their own selectivity profiling if required for their specific application.

Selectivity JAK Family Off-Target

LC-MS/MS Internal Standard Utility

A primary, vendor-documented application for Tyk2-IN-18-d5 is its use as an internal standard for the quantitative analysis of the non-deuterated parent compound Tyk2-IN-18 via LC-MS or GC-MS . This is a critical differentiator from non-deuterated TYK2 inhibitors, which cannot serve this purpose due to spectral overlap with the analyte. In this application, the compound's value is not in its inherent biological activity, but in its physicochemical properties: the d5 label provides a +5 Da mass shift, allowing the mass spectrometer to clearly distinguish the internal standard from the analyte while maintaining near-identical chromatographic behavior and ionization efficiency.

Internal Standard LC-MS/MS Bioanalysis

Tyk2-IN-18-d5 Research Applications


PK and ADME Studies of Tyk2-IN-18

Tyk2-IN-18-d5 is optimally deployed as a deuterated internal standard in LC-MS/MS workflows for the precise quantitation of the parent compound Tyk2-IN-18 in biological matrices (e.g., plasma, tissue homogenates) . This application is essential for generating robust PK/ADME data required for preclinical development, as the deuterated analog corrects for variability in sample preparation and ionization efficiency, ensuring the accuracy and reproducibility mandated by regulatory bioanalytical guidelines.

TYK2 in Autoimmune Disease Models

Given its potent inhibition of the TYK2 JH2 domain (inferred from parent compound data showing IC50 <10 nM) [1], Tyk2-IN-18-d5 is a suitable tool compound for probing TYK2-dependent signaling pathways in cellular models of psoriasis, lupus, and inflammatory bowel disease. Researchers can utilize this compound in vitro to dissect the contribution of TYK2 to IL-12/IL-23 and type I interferon signaling cascades, with the deuterium label providing the added benefit of enabling downstream analytical studies if required.

Selectivity Profiling of TYK2 JH2 Inhibitors

For laboratories engaged in the development or characterization of novel TYK2 inhibitors, Tyk2-IN-18-d5 serves as a valuable reference compound for head-to-head selectivity profiling. While its own selectivity panel is not publicly reported, its established mechanism of action (JH2 domain targeting) [2] makes it a relevant benchmark against which to assess the selectivity of new chemical entities across the JAK family (JAK1, JAK2, JAK3, TYK2 JH1) in a panel of cellular or biochemical assays.

Stable Isotope Tracer for Mechanistic Studies

The incorporation of five deuterium atoms enables Tyk2-IN-18-d5 to be used as a stable isotope-labeled tracer in mass spectrometry-based proteomics or metabolomics experiments . This application is particularly valuable for investigating target engagement, protein turnover, or the metabolic fate of TYK2 inhibitors in complex biological systems without the hazards and regulatory burdens associated with radioactive isotopes.

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